molecular formula C22H22N4O4 B2632453 3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione CAS No. 119784-82-6

3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione

Cat. No. B2632453
CAS RN: 119784-82-6
M. Wt: 406.442
InChI Key: KCGBRFCJJBRRNG-UHFFFAOYSA-N
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Description

3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione, also known as AC-262,536, is a synthetic compound that has gained significant attention in scientific research in recent years. This molecule belongs to the class of selective androgen receptor modulators (SARMs) and has been shown to have potential applications in the treatment of various diseases, including muscle wasting, osteoporosis, and prostate cancer.

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, including the specific compound , are integral to medicinal chemistry due to their wide-ranging biological activities. These compounds are found in over 200 naturally occurring alkaloids and are known for their stability and versatility as lead molecules for developing potential medicinal agents. The incorporation of bioactive moieties into the quinazoline nucleus has led to novel compounds with antibacterial activities against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains significant in the journey from lead compound to drug, highlighting the importance of bioavailability in combating antibiotic resistance (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Anti-colorectal Cancer Activity

Quinazoline derivatives demonstrate significant potential in anticancer applications, particularly against colorectal cancer. These compounds inhibit the growth of cancer cells by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins. The flexibility of the quinazoline nucleus in developing new analogues with anticancer properties suggests its utility in identifying novel anti-colorectal cancer agents with favorable pharmacokinetic profiles (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).

Optoelectronic Material Applications

Beyond their biological activities, quinazoline derivatives also find applications in optoelectronic materials. Research on the synthesis and application of these derivatives for electronic devices, luminescent elements, and photoelectric conversion elements has expanded. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs) and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

properties

IUPAC Name

3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-15(27)16-6-8-17(9-7-16)24-10-12-25(13-11-24)20(28)14-26-21(29)18-4-2-3-5-19(18)23-22(26)30/h2-9H,10-14H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGBRFCJJBRRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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